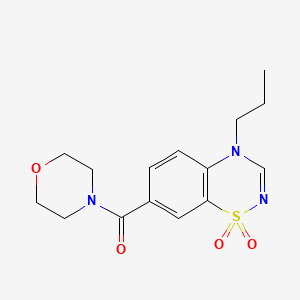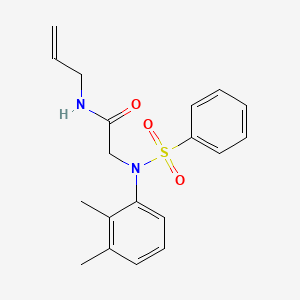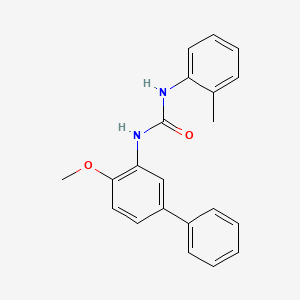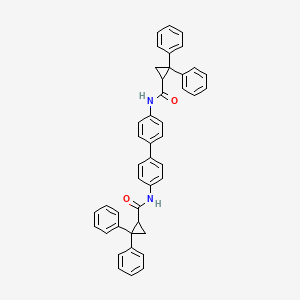
7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as GSK-3β inhibitor VIII, is a chemical compound that has garnered significant attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the inhibition of 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxideβ, which is a key regulator of the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxideβ, this compound can modulate the activity of the Wnt/β-catenin signaling pathway, which has been implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects
7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, neuroprotection, and anti-inflammatory effects. This compound has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, it has been shown to protect against neuronal damage induced by oxidative stress and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its specificity for 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxideβ. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxideβ in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide. One potential direction is the development of more potent and selective 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxideβ inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound. Finally, the therapeutic potential of this compound in the treatment of various neurological disorders warrants further investigation.
Méthodes De Synthèse
The synthesis of 7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide involves a series of chemical reactions, including the condensation of 2-propyl-4-chloro-1,2,5,6-tetrahydrobenzo[d]imidazole with morpholine-4-carbonyl chloride, followed by the reaction of the resulting compound with thionyl chloride and sodium azide. The final product is obtained through the reaction of the intermediate compound with hydrogen peroxide and acetic acid.
Applications De Recherche Scientifique
7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, bipolar disorder, and schizophrenia. This compound has been shown to inhibit glycogen synthase kinase-3β (7-(4-morpholinylcarbonyl)-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxideβ), an enzyme that plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-7-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-2-5-18-11-16-23(20,21)14-10-12(3-4-13(14)18)15(19)17-6-8-22-9-7-17/h3-4,10-11H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJYEBAERTZVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)(morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)




![1-(4-bromophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4898104.png)
![1-(1-adamantyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4898111.png)

![4-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4898145.png)

![3-(4-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898160.png)
![2-methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B4898167.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4898173.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4898179.png)